molecular formula C29H42N2O6 B11112799 Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)

Diethyl 3,3'-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)

Cat. No.: B11112799
M. Wt: 514.7 g/mol
InChI Key: WQHVTQAVBIFUFW-UHFFFAOYSA-N
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Description

Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzene Derivative: The initial step involves the preparation of the 4-methylbenzene-1,3-diyl derivative through a series of reactions such as nitration, reduction, and diazotization.

    Cyclohexyl Derivative Formation: The cyclohexyl groups are introduced through reactions involving cyclohexanone and appropriate reagents.

    Coupling Reaction: The final step involves the coupling of the benzene and cyclohexyl derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the aliphatic components can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with DNA: Binding to DNA and affecting gene expression.

    Cell Membrane Interaction: Altering cell membrane properties and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-[(4-chlorobenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)
  • Diethyl 3,3’-[(4-nitrobenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate)

Uniqueness

Diethyl 3,3’-[(4-methylbenzene-1,3-diyl)diimino]bis(2-cyclohexyl-3-oxopropanoate) is unique due to the presence of the 4-methylbenzene-1,3-diyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C29H42N2O6

Molecular Weight

514.7 g/mol

IUPAC Name

ethyl 2-cyclohexyl-3-[3-[(2-cyclohexyl-3-ethoxy-3-oxopropanoyl)amino]-4-methylanilino]-3-oxopropanoate

InChI

InChI=1S/C29H42N2O6/c1-4-36-28(34)24(20-12-8-6-9-13-20)26(32)30-22-17-16-19(3)23(18-22)31-27(33)25(29(35)37-5-2)21-14-10-7-11-15-21/h16-18,20-21,24-25H,4-15H2,1-3H3,(H,30,32)(H,31,33)

InChI Key

WQHVTQAVBIFUFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)C)NC(=O)C(C3CCCCC3)C(=O)OCC

Origin of Product

United States

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